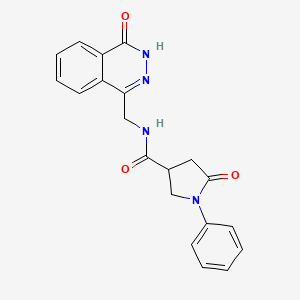

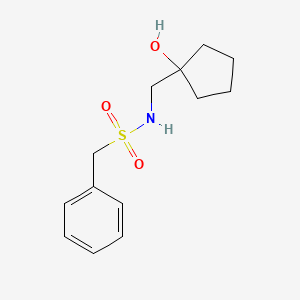

5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylpyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

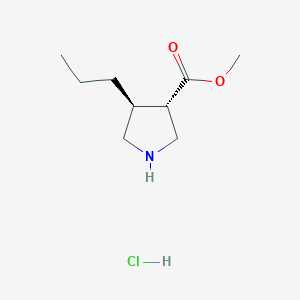

The compound 5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylpyrrolidine-3-carboxamide is a derivative of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which has been the subject of various studies due to its potential biological activities and applications in the synthesis of heterocycles. The compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a phthalazinone moiety, which may contribute to its chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of related 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs has been reported, where derivatives are synthesized with potential antibacterial properties . The key intermediates in the synthesis of such compounds are often enaminones, which can be used to construct functionalized heterocycles before decomposing into pyrrole products . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been analyzed using single-crystal X-ray diffraction, indicating that the pyrrolidine ring can adopt an envelope conformation . This information can be extrapolated to suggest that the compound of interest may also exhibit a similar conformation, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions involving 5-oxo-1-phenylpyrrolidine-3-carbohydrazides have been studied, where the interaction with various quinone derivatives leads to the formation of different hydrazide products . These reactions demonstrate the reactivity of the pyrrolidine-3-carboxylic acid moiety under nucleophilic attack, which could be relevant for the compound when considering potential chemical transformations or biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been extensively characterized using spectroscopic and computational methods . Parameters such as electrostatic potential, electrophilicity, and hyperpolarizability have been calculated, providing insights into the reactivity and electronic properties of the compound. These studies are crucial for understanding how the compound might interact with biological systems or participate in chemical reactions.

Aplicaciones Científicas De Investigación

Potential as Anti-HIV Agent

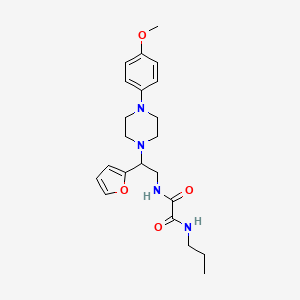

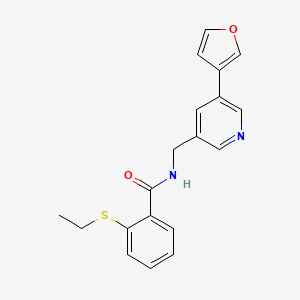

Research indicates that related compounds such as 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide demonstrate potential as anti-HIV agents. They have been shown to act as non-nucleoside reverse transcriptase inhibitors for HIV-1, which suggests that derivatives like "5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylpyrrolidine-3-carboxamide" could offer valuable insights into the development of new anti-HIV medications (Tamazyan et al., 2007).

Antimicrobial and Antifungal Activities

The compound's structural relatives have shown promising antimicrobial and antifungal activities. These findings suggest the potential for "this compound" to contribute to the development of new antimicrobial agents. For instance, reactions with 1,4-naphthoquinone derivatives have led to the synthesis of compounds with significant activity against various microbial strains (Vaickelionienė et al., 2011).

Role in Chemical Synthesis

The structural framework of "this compound" and its derivatives are utilized in the synthesis of complex chemical entities, suggesting its importance in organic chemistry and drug development. Parallel synthesis techniques have been employed to create libraries of related compounds, highlighting the versatility and potential of this chemical scaffold in generating diverse molecular entities with potential biological activities (Črček et al., 2012).

Anticancer Properties

There is evidence to suggest that compounds with a similar structure possess anticancer properties. This indicates that "this compound" could be a valuable subject of research for its potential anticancer effects. The modification of this compound could lead to the discovery of novel therapeutic agents for cancer treatment (Salahuddin et al., 2014).

Propiedades

IUPAC Name |

5-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c25-18-10-13(12-24(18)14-6-2-1-3-7-14)19(26)21-11-17-15-8-4-5-9-16(15)20(27)23-22-17/h1-9,13H,10-12H2,(H,21,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSNZIDPXWHXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)

![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B3009054.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)

![N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B3009066.png)

![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)